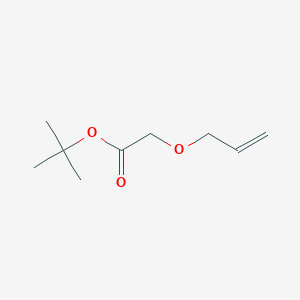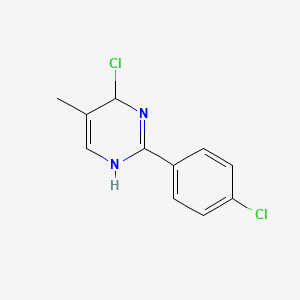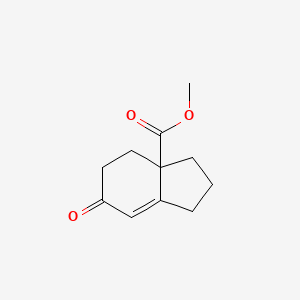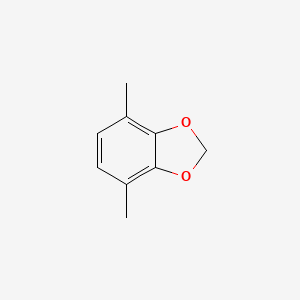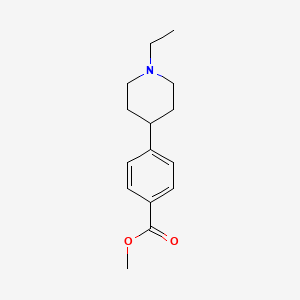
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine
Overview
Description
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is a heterocyclic compound that contains a thiopyran ring fused with a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 3,6-dihydro-2H-thiopyran.
Nitration and Reduction: The 2-fluoro-4-nitroaniline undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.
Cyclization: The amino group is then reacted with 3,6-dihydro-2H-thiopyran under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiopyran derivatives.
Scientific Research Applications
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiopyran ring.
4-(2-Fluoro-4-nitrophenyl)morpholine: Another similar compound with a nitro group instead of an amino group.
Uniqueness
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is unique due to the presence of both a fluorinated aniline moiety and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12FNS |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FNS/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-3,7H,4-6,13H2 |
InChI Key |
YBSYGPZCUQQBDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC=C1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
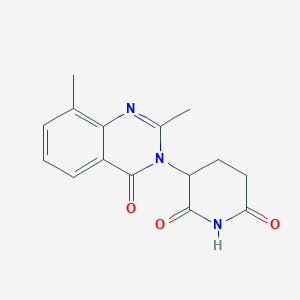
![2-Chloro-4-(4-methyl-[1,4]-diazepan-1-yl)quinazoline](/img/structure/B8427647.png)
![4-[2-(2-Naphthoxy)ethoxy]benzaldehyde](/img/structure/B8427650.png)
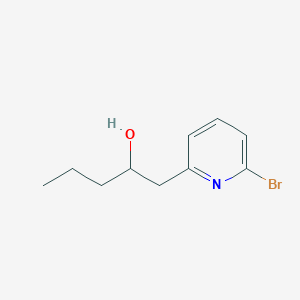
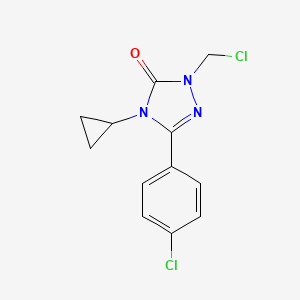
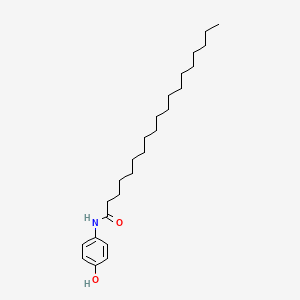
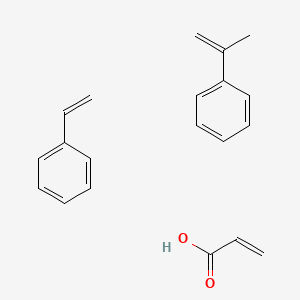
![2-[4-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl]acetic acid](/img/structure/B8427679.png)
